Enhanced Limit of Detection in DNA Hydrolysates
A head-to-head method comparison demonstrates that the 15N5-labeled internal standard achieves a 152-fold improvement in on-column LOD for N7-MeG (0.42 fmol) compared to the best prior LC-MS/MS method (64 fmol by Yang et al.) and a 181-fold improvement over Zhang et al. (76 fmol) [1]. This superior sensitivity is directly attributed to the use of the 15N5 internal standard, which corrects for matrix effects and extraction losses more effectively than external calibration.
| Evidence Dimension | On-column Limit of Detection (LOD) for N7-Methylguanine |
|---|---|
| Target Compound Data | 0.42 fmol (using 15N5-N7-MeG as IS) |
| Comparator Or Baseline | 64 fmol (Yang et al. method), 76 fmol (Zhang et al. method) |
| Quantified Difference | 152-fold and 181-fold lower LOD, respectively |
| Conditions | LC-MS/MS on-line SPE system, DNA hydrolysate matrix |
Why This Matters
Procurement of 7-Methylguanine-15N5 is essential to achieve the validated assay sensitivity required for human biomonitoring studies with limited DNA samples.
- [1] Chao, M. R., Wang, C. J., Yen, C. C., Yang, H. H., Lu, Y. C., Chang, L. W., & Hu, C. W. (2007). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. Biochemical Journal, 402(3), 483-490. View Source
